molecular formula C5H6BrN3O2 B8517294 5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B8517294
M. Wt: 220.02 g/mol
InChI Key: ICYAKMFYUIOSQW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-(bromomethyl)-1-methyl-3-nitropyrazole

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3H2,1H3

InChI Key

ICYAKMFYUIOSQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol (496 mg, 3.16 mmol) in chloroform (10 mL) at 0° C. was added phosphorus tribromide (854 mg, 0.30 mL, 3.16 mmol) drop wise via syringe. The resulting solution was warmed to room temperature and stirred for 1 h. The resulting solution was cooled to 0° C. and diluted with dichloromethane (50 ml). The resulting solution was made basic (pH 8.5) with saturated aqueous sodium bicarbonate (20 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3×20 mL). The combined organic layers were dried over magnesium sulfate. The resulting mixture was filtered and concentrated in vacuo and the residue purified by flash chromatography (silica gel, 40 g, 20% to 40% ethyl acetate in hexanes) to give 5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole (436 mg, 63%) as a white solid. 1H NMR (300 MHz, DMSO-d6) 8 ppm 3.94 (s, 3 H) 4.85 (s, 2 H) 7.14 (s, 1 H).
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 25-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet and reflux condenser was purged with nitrogen and charged with 19 (1.83 g, 11.2 mmol) and chloroform (10 mL). The reaction was cooled to 0° C. using an ice bath and phosphorous tribromide (3.02 g, 11.2 mmol) was added dropwise. The cooling bath was removed and the reaction stirred at reflux for 2 h. After this time, the reaction was cooled to 0° C. and diluted with methylene chloride (100 mL). Saturated aqueous sodium bicarbonate (25 mL) was added until a pH of 8.5 was reached. The layers were separated, and the aqueous layer was extracted with methylene chloride (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 87% yield (1.66 g) of 20 as an off-white solid: mp 41-13° C.; 1H NMR (300 MHz, CDCl3) δ 6.91 (s, 1H), 4.44 (s, 2H), 4.01 (s, 3H).
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Yield
87%

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